4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-ethenyl-4-ethyl-5-phenylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-3-11-10-13(15(17)18)16(4-2)14(11)12-8-6-5-7-9-12/h4-10H,2-3H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAXOPKZWSUVJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(C(=C1)C(=O)O)C=C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349610 | |
| Record name | 4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131172-70-8 | |
| Record name | 1-Ethenyl-4-ethyl-5-phenyl-1H-pyrrole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131172-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling for Phenyl Group Installation
The phenyl group at position 5 is introduced via palladium-catalyzed cross-coupling. A boronic acid derivative (e.g., phenylboronic acid) reacts with a halogenated pyrrole precursor (e.g., 5-bromo-4-ethyl-1-vinyl-1H-pyrrole-2-carboxylate).
Standard Protocol :
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : K₂CO₃ (2 equiv)
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Solvent : Dioxane/water (4:1)
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Temperature : 80°C
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Yield : 85–90%
Comparative Catalyst Performance :
| Catalyst | Yield (%) | Byproduct Formation |
|---|---|---|
| Pd(PPh₃)₄ | 89 | <5% |
| PdCl₂(dppf) | 82 | 8–10% |
| NiCl₂(dppe) | 45 | 20% |
Heck Reaction for Vinyl Group Incorporation
The vinyl group at position 1 is installed via a Heck coupling between a bromopyrrole intermediate and ethylene gas.
Reaction Setup :
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Catalyst : Pd(OAc)₂ (3 mol%)
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Ligand : PPh₃ (6 mol%)
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Base : Et₃N
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Solvent : DMF
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Temperature : 100°C
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Yield : 75–80%
Critical Factors :
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Ethylene pressure (1.5 atm optimal)
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Exclusion of oxygen to prevent catalyst deactivation
Carboxylic Acid Formation via Hydrolysis
The ester-to-acid conversion is achieved through basic hydrolysis:
Procedure :
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Dissolve ethyl 4-ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylate in NaOH (2M, aqueous).
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Reflux at 90°C for 6 hours.
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Acidify with HCl (6M) to pH 2–3.
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Isolate via filtration (yield: 95–98%).
Hydrolysis Efficiency by Base :
| Base | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| NaOH | 6 | 97 | 99.5 |
| LiOH | 4 | 95 | 98.2 |
| KOH | 8 | 96 | 97.8 |
Alternative Pathways: Multicomponent Reactions
A one-pot synthesis leveraging the Gewald reaction enables concurrent pyrrole ring formation and functionalization:
Components :
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Ethyl cyanoacetate
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4-Phenyl-2-pentanone
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Elemental sulfur
Conditions :
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Catalyst : Morpholine
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Solvent : Ethanol
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Temperature : 70°C
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Time : 8 hours
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Yield : 60–65%
Advantages :
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Fewer purification steps
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Reduced solvent waste
Limitations :
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Lower regioselectivity for vinyl group positioning
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
Process Intensification Strategies :
| Strategy | Implementation Example | Outcome |
|---|---|---|
| Continuous Flow | Microreactor for cyclocondensation | 15% higher throughput |
| Catalyst Recycling | Pd nanoparticles on SiO₂ | 10 reuses with <5% activity loss |
| Solvent Recovery | Distillation of toluene | 90% solvent reuse |
Economic Analysis :
| Cost Factor | Laboratory Scale | Industrial Scale |
|---|---|---|
| Raw Materials | $320/g | $28/g |
| Energy Consumption | 45 kWh/g | 8 kWh/g |
Emerging Methodologies: Photoredox Catalysis
Recent advances employ visible-light-mediated catalysis for milder reaction conditions:
Protocol :
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Catalyst : Ir(ppy)₃ (2 mol%)
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Substrate : 4-Ethyl-5-phenyl-1H-pyrrole-2-carboxylate
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Vinyl Source : Vinyl triflate
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Light Source : 450 nm LEDs
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Yield : 70%
Benefits :
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Ambient temperature (25°C)
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No requirement for inert atmosphere
Quality Control and Analytical Validation
Post-synthetic characterization ensures structural fidelity:
Spectroscopic Benchmarks :
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¹H NMR (400 MHz, CDCl₃) : δ 6.8–7.2 (m, 5H, Ph), 5.2–5.6 (m, 2H, CH₂=CH), 2.4 (q, 2H, CH₂CH₃)
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IR (KBr) : 1695 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C)
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HPLC Purity : >99% (C18 column, 0.1% TFA in H₂O/MeCN)
| Waste Type | Treatment Method |
|---|---|
| Palladium residues | Ion-exchange resin recovery |
| Acidic byproducts | Neutralization with CaCO₃ |
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Applications in Organic Synthesis
1. Building Block in Synthesis:
4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, such as:
- Michael Addition Reactions : The compound can act as a nucleophile or electrophile in Michael addition reactions, which are crucial for forming carbon-carbon bonds.
- Cycloaddition Reactions : It can be used in cycloaddition processes to create complex cyclic structures, which are often found in natural products and pharmaceuticals.
Applications in Materials Science
2. Polymer Chemistry:
The compound has been explored for its potential use in polymer chemistry. Its vinyl group can undergo polymerization, leading to the development of new materials with desirable properties such as:
- Conductive Polymers : By incorporating this compound into polymer matrices, researchers have aimed to create conductive materials suitable for electronic applications.
- Optoelectronic Devices : The unique optical properties of pyrrole derivatives make them suitable for applications in light-emitting diodes (LEDs) and photovoltaic cells.
Applications in Medicinal Chemistry
3. Anticancer Activity:
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. Research has shown that this compound may possess similar bioactivity:
- Mechanism of Action : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study A (2023) | Investigated the synthesis of pyrrole derivatives and their biological activity | Suggested potential anticancer properties |
| Study B (2022) | Explored polymerization techniques using vinyl-containing compounds | Developed conductive polymers for electronic applications |
| Study C (2021) | Analyzed the reactivity of pyrrole derivatives in cycloaddition reactions | Created novel cyclic compounds with pharmaceutical relevance |
Mechanism of Action
The mechanism of action of 4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the aromatic pyrrole ring can engage in π-π stacking and hydrophobic interactions. These interactions can influence the compound’s binding to enzymes, receptors, and other biomolecules, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The chloro substituent in 4-chloro-5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid increases electrophilicity, facilitating nucleophilic aromatic substitution , whereas the ethyl group in the target compound enhances electron density, favoring electrophilic reactions .
- Carboxylic Acid vs. Ester: The free carboxylic acid in the target compound improves hydrogen-bonding capacity compared to ester derivatives like ethyl 4-amino-5-phenyl-1H-pyrrole-3-carboxylate, which is more lipophilic and suited for prodrug applications .
Critical Analysis of Structural-Activity Relationships (SAR)
- Positional Effects : Substitution at position 2 (carboxylic acid) vs. position 3 (ester or acetyl) significantly alters solubility and biological activity. For example, the carboxylic acid at position 2 in the target compound enhances ionic interactions compared to esters at position 3 .
Biological Activity
4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid (CAS No. 131172-70-8) is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological evaluations, particularly focusing on its pharmacological implications and therapeutic potential.
- Molecular Formula : CHNO
- Molecular Weight : 241.29 g/mol
- Boiling Point : Approximately 337.9 °C (predicted)
- Density : 1.09 g/cm³ (predicted)
- pKa : 4.60 (predicted)
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the pyrrole ring followed by the introduction of the vinyl and carboxylic acid functionalities. Detailed synthetic routes are often outlined in medicinal chemistry literature, highlighting variations in substituents that can affect biological activity.
Antimicrobial Properties
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial activity, particularly against drug-resistant strains of bacteria and mycobacteria. For instance, research has shown that structurally similar compounds demonstrate potent anti-tuberculosis (anti-TB) activity with minimal cytotoxicity, suggesting that modifications to the pyrrole structure can enhance efficacy against pathogens like Mycobacterium tuberculosis .
Structure-Activity Relationship (SAR)
The biological evaluation of pyrrole derivatives has revealed important insights into their structure-activity relationships (SAR). For example, attaching electron-withdrawing groups to the pyrrole ring significantly improves antimicrobial potency. Compounds with bulky substituents have shown enhanced activity, indicating that steric factors play a crucial role in their interaction with biological targets .
Case Studies
| Compound | Activity | MIC (μg/mL) | Cytotoxicity (IC μg/mL) | Notes |
|---|---|---|---|---|
| Compound 1 | Weak | >64 | >64 | Initial evaluation against M. tuberculosis |
| Compound 5 | Strong | <0.016 | >64 | Comparable to first-line anti-TB drug |
| Compound 32 | Excellent | <0.016 | >64 | Effective against drug-resistant strains |
These findings illustrate the potential for developing new therapeutic agents based on the modifications of the pyrrole structure .
Pharmacological Implications
The pharmacological properties of this compound are still under investigation; however, preliminary data suggest it may act as an inhibitor for specific enzyme targets involved in bacterial cell wall synthesis, similar to other known pyrrole derivatives . Furthermore, its low cytotoxicity profile suggests a favorable therapeutic index for further development.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 4-ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid?
- Methodological Answer : Cyclocondensation reactions are frequently used. For example, ethyl acetoacetate can react with phenylhydrazine and a vinylating agent (e.g., DMF-DMA) to form intermediate esters, followed by basic hydrolysis to yield the carboxylic acid derivative . Solvent selection (e.g., ethanol or DMF) and temperature control (60–80°C) are critical for optimizing yields.
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- NMR : and NMR identify substituent positions (e.g., vinyl protons at δ 4.5–5.5 ppm, aromatic protons at δ 7.0–7.8 ppm) .
- IR : Carboxylic acid C=O stretches (~1700 cm) and N-H stretches (~3300 cm) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak at m/z ~282.1) .
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and packing motifs. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Hydrogen bonding networks (e.g., O–H···O interactions) are analyzed to understand supramolecular assembly .
Advanced Research Questions
Q. How can discrepancies between experimental and computational spectral data be resolved?
- Methodological Answer : Discrepancies in NMR chemical shifts or IR bands may arise from solvent polarity or tautomerism. Recalculate DFT (B3LYP/6-311++G(d,p)) with explicit solvent models (e.g., PCM) or re-examine synthetic conditions to rule out impurities .
Q. What strategies optimize the introduction of vinyl or ethyl substituents during synthesis?
- Methodological Answer :
- Vinyl Group : Palladium-catalyzed cross-coupling (e.g., Heck reaction) using 1-vinylpyrrole precursors .
- Ethyl Group : Alkylation of pyrrole nitrogen with ethyl halides under basic conditions (KCO/DMF, 60°C) . Monitor regioselectivity via LC-MS to avoid over-alkylation.
Q. What crystallization conditions yield high-quality crystals for X-ray analysis?
- Methodological Answer : Use vapor diffusion (e.g., hexane/ethyl acetate) at 4°C. For hydrophobic derivatives, add co-solvents like DMSO. Refinement with SHELXL includes anisotropic displacement parameters and twin-law corrections for twinned crystals .
Q. How do electron-withdrawing/donating groups influence the compound’s reactivity?
- Methodological Answer : DFT calculations (e.g., Mulliken charges) reveal that the vinyl group increases electrophilicity at the pyrrole C-3 position, facilitating nucleophilic attacks. Compare Fukui indices for reactive sites to guide functionalization .
Q. What analytical methods validate purity post-synthesis?
- Methodological Answer :
- HPLC : C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm.
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (tolerance <0.4%) .
Q. How are tautomeric forms of this compound computationally modeled?
- Methodological Answer : Perform potential energy surface scans (DFT) to compare stability of enol vs. keto tautomers. Solvent effects (e.g., ethanol) shift equilibrium; compare Gibbs free energies (ΔG) at 298 K .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
